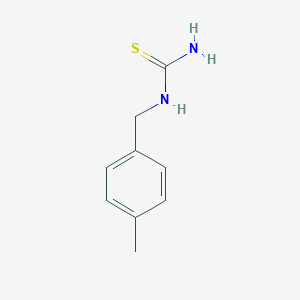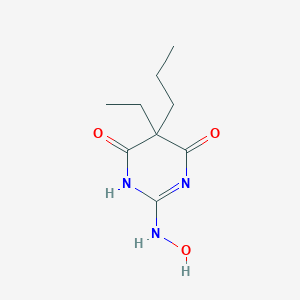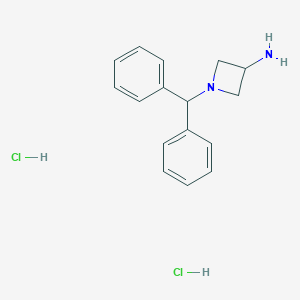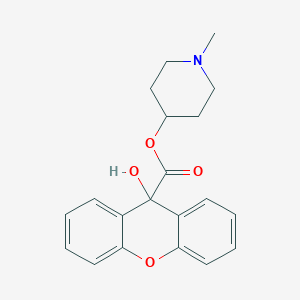
Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester, also known as X-MP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester works by binding to metal ions or ROS, resulting in a change in its fluorescence properties. This change in fluorescence can be detected and quantified, allowing for the detection of metal ions or ROS in biological samples. Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester has also been shown to bind to neurotransmitters, resulting in a change in its fluorescence properties. This property has been utilized in the development of biosensors for the detection of neurotransmitters.
Effets Biochimiques Et Physiologiques
Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester has been shown to be non-toxic and does not have any significant biochemical or physiological effects on living organisms. This property makes it an ideal probe for detecting metal ions, ROS, and neurotransmitters in biological samples.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester is its high sensitivity and selectivity for detecting metal ions, ROS, and neurotransmitters. Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester is also easy to synthesize and can be produced in large quantities. However, one of the limitations of Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester is its limited solubility in water, which can make it difficult to use in certain biological applications.
Orientations Futures
There are several future directions for the use of Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester in scientific research. One potential application is in the development of biosensors for the detection of other molecules such as hormones and cytokines. Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester can also be modified to improve its solubility in water, making it more suitable for use in biological applications. Furthermore, Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester can be used in combination with other probes to develop multi-functional biosensors for the detection of multiple analytes simultaneously.
Conclusion:
In conclusion, Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester is a versatile chemical compound that has potential applications in various fields of scientific research. Its high sensitivity and selectivity for detecting metal ions, ROS, and neurotransmitters make it an ideal probe for biological applications. With further research, Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester has the potential to be used in the development of biosensors for the detection of other molecules and in the development of multi-functional biosensors.
Méthodes De Synthèse
Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester can be synthesized through a multi-step process that involves the reaction of xanthene-9-carboxylic acid with piperidine and methyl iodide. The resulting product is then purified using column chromatography to obtain a pure form of Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester. This synthesis method has been widely used in research laboratories to produce Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester for various applications.
Applications De Recherche Scientifique
Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe to detect the presence of metal ions such as copper and zinc in biological samples. Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester has also been used as a fluorescent sensor to detect the presence of reactive oxygen species (ROS) in cells. Moreover, Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester has been used in the development of biosensors for the detection of neurotransmitters such as dopamine and serotonin.
Propriétés
Numéro CAS |
102585-03-5 |
|---|---|
Nom du produit |
Xanthene-9-carboxylic acid, 9-hydroxy-, 1-methyl-4-piperidinyl ester |
Formule moléculaire |
C20H21NO4 |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
(1-methylpiperidin-4-yl) 9-hydroxyxanthene-9-carboxylate |
InChI |
InChI=1S/C20H21NO4/c1-21-12-10-14(11-13-21)24-19(22)20(23)15-6-2-4-8-17(15)25-18-9-5-3-7-16(18)20/h2-9,14,23H,10-13H2,1H3 |
Clé InChI |
XWNYLOBIJMEALR-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)OC(=O)C2(C3=CC=CC=C3OC4=CC=CC=C42)O |
SMILES canonique |
CN1CCC(CC1)OC(=O)C2(C3=CC=CC=C3OC4=CC=CC=C42)O |
Autres numéros CAS |
102585-03-5 |
Synonymes |
tricyclopinate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




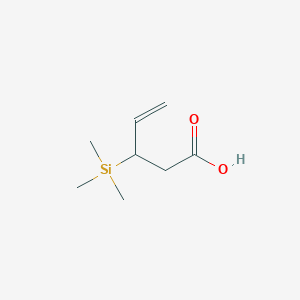
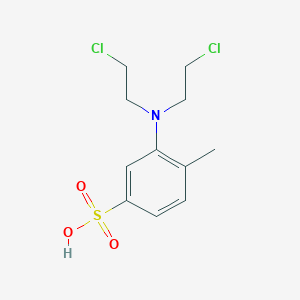
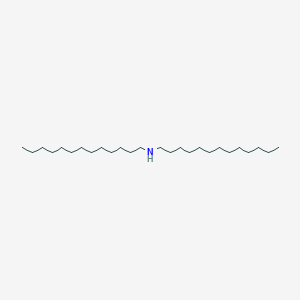
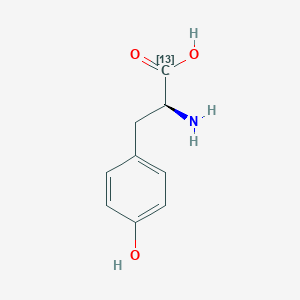
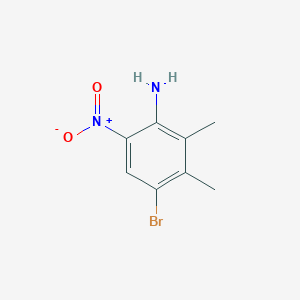
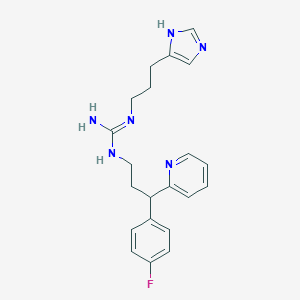
![Hexyl 3-[[3-[(3-ethyloxiranyl)methyl]oxiranyl]methyl]oxiran-2-octanoate](/img/structure/B9218.png)
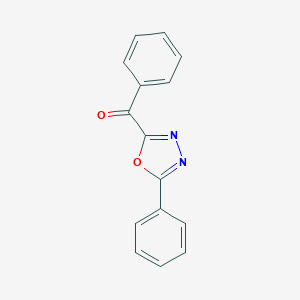
![Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-amino-, (1R,2S,3R,4S)-rel-(9CI)](/img/structure/B9221.png)
